

# Thielavin B methyl ester synthesis and activity

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## Compound of Interest

Compound Name: *Thielavin B*

Cat. No.: *B106361*

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## Application Notes: Thielavin B Methyl Ester

### Introduction

**Thielavin B** methyl ester is a naturally occurring benzoate trimer, a class of compounds known as depsides. It was first isolated from an unidentified fungus, MSX 55526, belonging to the Order Sordariales. Structurally, it is the methyl ester of **Thielavin B**, a known inhibitor of prostaglandin biosynthesis. **Thielavin B** methyl ester has demonstrated moderate cytotoxic activity against cancer cell lines and, due to its structural similarity to **Thielavin B**, is implicated in anti-inflammatory pathways. These properties make it a compound of interest for researchers in oncology and inflammation.

### Chemical Structure

**Thielavin B** methyl ester is a tribenzoate containing three benzoate rings linked by two p-phenoxy groups.<sup>[1]</sup> Its molecular formula is  $C_{32}H_{36}O_{10}$ , with a corresponding molecular weight that gives an  $[M+H]^+$  ion at  $m/z$  581.2378.<sup>[1]</sup> Two of the benzoate rings feature identical substitution patterns (2-methoxy-4-phenoxy-3,5,6-trimethyl), while the third is a 2,4-diphenoxy-3,6-dimethyl benzoate.<sup>[1]</sup>

## Biological Activity & Data

**Thielavin B** methyl ester and its parent compound, **Thielavin B**, exhibit distinct but related biological activities.

## Cytotoxic Activity of Thielavin B Methyl Ester

**Thielavin B** methyl ester has been shown to possess moderate cytotoxic activity against a panel of cancer cell lines.[1][2] Bioactivity-directed fractionation of the fungal extract MSX 55526 showed that fractions containing this compound were active against the H460 human large cell lung carcinoma cell line.

Table 1: Cytotoxic Activity of **Thielavin B** Methyl Ester

Compound	Cell Line	Activity	Concentration	Citation
Crude Fungal Extract	H460	>97% inhibition	20 µg/mL	
Purified Fraction	H460	>95% inhibition	2 µg/mL	
Thielavin B methyl ester	3 Cancer Cell Lines	Moderately Active	Not Specified	

Note: Specific IC<sub>50</sub> values for the purified Thielavin B methyl ester are not provided in the cited literature.

## Anti-inflammatory Activity of Thielavin B (Parent Compound)

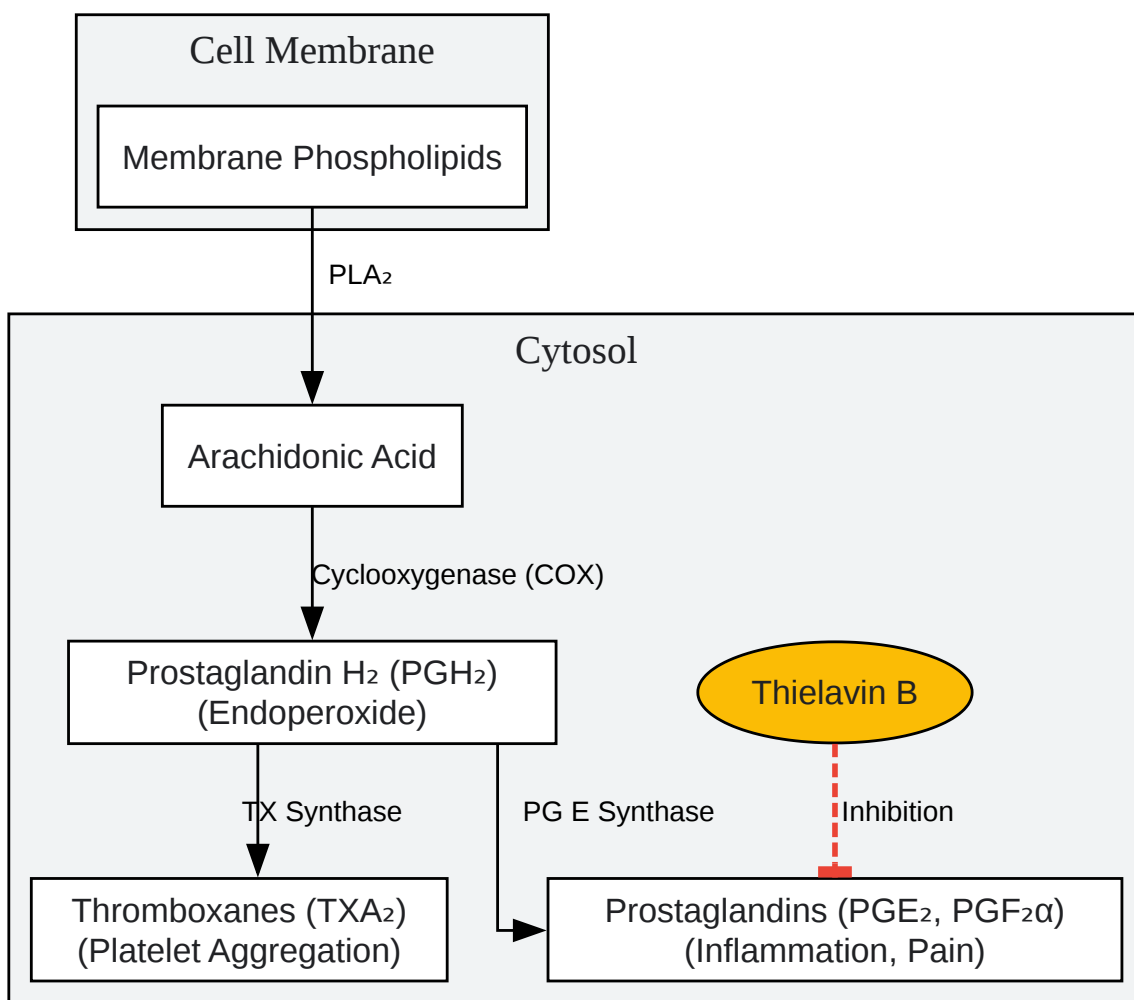
The parent compound, **Thielavin B**, is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation. It specifically inhibits the synthesis of prostaglandin E2 from its endoperoxide precursor. This activity is the basis for its observed anti-inflammatory effects.

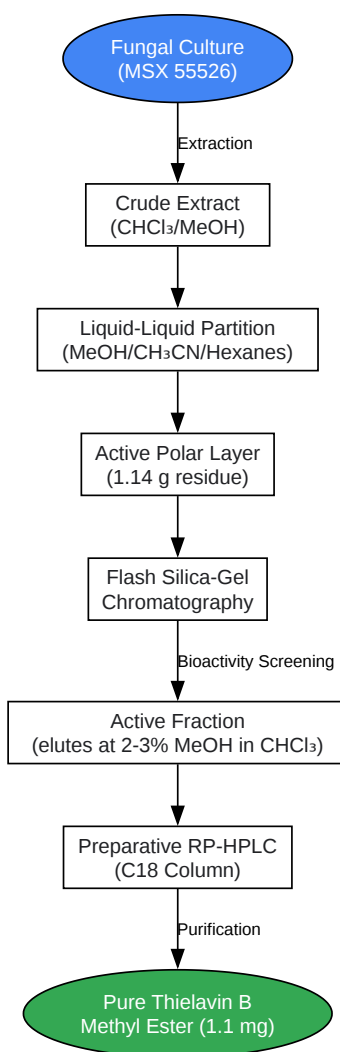
Table 2: Anti-inflammatory Activity of **Thielavin B**

Assay	Target Enzyme/Process	Test System	IC <sub>50</sub>	Citation
Prostaglandin Synthesis	Conversion of Arachidonic Acid to PGF <sub>2</sub> α + PGE <sub>2</sub>	Ram Seminal Vesicle Microsomes	9 μM	
Thromboxane Synthesis	Conversion of Prostaglandin H <sub>2</sub> to Thromboxane A <sub>2</sub>	Bovine Platelet Microsomes	350 μM	

## Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary described mechanism of action for the thielavin family relates to the anti-inflammatory activity of **Thielavin B**. It intervenes in the arachidonic acid cascade, a critical signaling pathway for inflammation. Specifically, **Thielavin B** inhibits the enzymatic conversion of prostaglandin endoperoxide (PGH<sub>2</sub>) into prostaglandin E<sub>2</sub> (PGE<sub>2</sub>). This action reduces the levels of a key mediator of inflammation, pain, and fever.





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## References

- 1. Thielavin B methyl ester: a cytotoxic benzoate trimer from an unidentified fungus (MSX 55526) from the Order Sordariales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thielavin B methyl ester: a cytotoxic benzoate trimer from an unidentified fungus (MSX 55526) from the Order Sordariales - PubMed [pubmed.ncbi.nlm.nih.gov]

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